molecular formula C17H32N2O2 B4964146 ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate

ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate

Cat. No. B4964146
M. Wt: 296.4 g/mol
InChI Key: QHEBWXYWJAOOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate, also known as Etizolam, is a research chemical that belongs to the thienodiazepine class. It is a psychoactive substance that is used for scientific research purposes only. Etizolam is a popular research chemical due to its unique properties and potential applications in various fields.

Scientific Research Applications

Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has several scientific research applications, including:
1. Anxiety and Depression: this compound has been studied for its potential use in treating anxiety and depression. It is believed to work by increasing the activity of GABA receptors in the brain, which reduces anxiety and promotes relaxation.
2. Sleep Disorders: this compound has also been studied for its potential use in treating sleep disorders such as insomnia. It is believed to improve sleep quality by reducing the time it takes to fall asleep and increasing the duration of sleep.
3. Seizures: this compound has been studied for its potential use in treating seizures. It is believed to work by reducing the activity of neurons in the brain, which can help prevent seizures.
4. Addiction: this compound has been studied for its potential use in treating addiction to drugs such as cocaine and alcohol. It is believed to reduce withdrawal symptoms and cravings, which can help individuals overcome addiction.

Mechanism of Action

Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate works by binding to the benzodiazepine site on the GABA-A receptor in the brain. This enhances the activity of GABA, an inhibitory neurotransmitter, which reduces the activity of neurons in the brain. This leads to a decrease in anxiety, relaxation, and sedation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including:
1. Sedation: this compound can cause sedation, which can lead to drowsiness and reduced alertness.
2. Muscle Relaxation: this compound can cause muscle relaxation, which can lead to reduced muscle tone and coordination.
3. Anti-Anxiety: this compound can reduce anxiety and promote relaxation.
4. Anticonvulsant: this compound can prevent seizures by reducing the activity of neurons in the brain.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has several advantages and limitations for lab experiments, including:
Advantages:
1. Unique Properties: this compound has unique properties that make it useful for studying the mechanisms of anxiety, depression, and sleep disorders.
2. Availability: this compound is readily available for research purposes.
Limitations:
1. Legal Restrictions: this compound is a controlled substance in many countries, which makes it difficult to obtain for research purposes.
2. Safety Concerns: this compound can be dangerous if not handled properly, which can pose a risk to researchers.

Future Directions

There are several future directions for research on ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate, including:
1. Development of New Treatments: this compound has shown promise as a treatment for anxiety, depression, and sleep disorders. Future research could lead to the development of new treatments based on this compound.
2. Mechanisms of Action: Further research is needed to fully understand the mechanisms of action of this compound.
3. Safety and Toxicity: More research is needed to determine the safety and toxicity of this compound.
4. Addiction Treatment: this compound has shown promise as a treatment for addiction. Future research could lead to the development of new addiction treatments based on this compound.
Conclusion:
This compound is a unique research chemical that has potential applications in several fields, including anxiety and depression, sleep disorders, seizures, and addiction. It works by enhancing the activity of GABA receptors in the brain, which reduces anxiety and promotes relaxation. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate involves the reaction of 2-ethylamino-2-oxo-1-phenylethyl chloride with 4-(4-tert-butylcyclohexyl)piperazine in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

ethyl 4-(4-tert-butylcyclohexyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-5-21-16(20)19-12-10-18(11-13-19)15-8-6-14(7-9-15)17(2,3)4/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEBWXYWJAOOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCC(CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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